![molecular formula C20H26N4O2 B2806497 N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251710-96-9](/img/structure/B2806497.png)
N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a piperidine ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the acetamide group under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance:
- In vitro Studies : A series of pyrimidine derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions on the aromatic ring enhanced the antimicrobial efficacy significantly .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. A study focused on synthesizing derivatives of dihydropyrimidines reported promising results in reducing seizure activity in animal models. The mechanism of action is thought to involve modulation of neurotransmitter systems .
Case Study 1: Antibacterial Activity Evaluation
A recent study synthesized several pyrimidine derivatives and evaluated their antibacterial activity against E. coli and Staphylococcus aureus. The compound exhibited a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like trimethoprim, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticonvulsant Screening
In another investigation, the anticonvulsant effects were assessed using the maximal electroshock seizure (MES) test in rodents. The results indicated that the compound significantly reduced seizure duration and frequency compared to control groups, suggesting its potential therapeutic application in epilepsy management .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with piperidine and pyrimidine rings, such as:
- N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide analogs with different substituents on the aromatic ring.
- Compounds with variations in the piperidine or pyrimidine ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-7-8-17(15(2)11-14)22-18(25)13-24-19(26)12-16(3)21-20(24)23-9-5-4-6-10-23/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYQWAMFZOEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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